molecular formula C8H10O2S2 B13603420 [4-(Methanesulfonyl)phenyl]methanethiol CAS No. 93629-02-8

[4-(Methanesulfonyl)phenyl]methanethiol

Cat. No.: B13603420
CAS No.: 93629-02-8
M. Wt: 202.3 g/mol
InChI Key: TXLFZPBGAHXCEI-UHFFFAOYSA-N
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Description

(4-Methanesulfonylphenyl)methanethiol is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)methanethiol typically involves the introduction of a methanesulfonyl group to a phenyl ring, followed by the attachment of a methanethiol group. One common method involves the reaction of 4-bromomethylbenzenesulfonyl chloride with sodium methanethiolate under controlled conditions. The reaction proceeds as follows:

    Step 1: 4-bromomethylbenzenesulfonyl chloride is reacted with sodium methanethiolate in anhydrous conditions.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is purified using column chromatography to obtain (4-Methanesulfonylphenyl)methanethiol.

Industrial Production Methods

In an industrial setting, the production of (4-Methanesulfonylphenyl)methanethiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl group.

    Substitution: Nucleophiles such as sodium methanethiolate can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Methanesulfonylphenyl)methanethiol has several scientific research applications, including:

    Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The sulfonyl group also contributes to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with a similar reactive thiol group.

    Ethanethiol: Another thiol compound with a slightly different structure.

    4-Methanesulfonylphenylboronic acid: Contains a methanesulfonyl group attached to a phenyl ring, similar to (4-Methanesulfonylphenyl)methanethiol.

Uniqueness

(4-Methanesulfonylphenyl)methanethiol is unique due to the combination of a methanesulfonyl group and a thiol group on the same molecule, providing distinct reactivity and applications compared to other thiol or sulfonyl compounds.

Biological Activity

[4-(Methanesulfonyl)phenyl]methanethiol, an organosulfur compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanethiol group. The unique structural properties of this compound allow it to interact with various biological targets, making it a subject of research in enzyme inhibition and protein modification.

The chemical structure of this compound can be summarized as follows:

  • CAS Number : 93629-02-8
  • Molecular Formula : C8H10O2S2
  • Molecular Weight : 202.3 g/mol
  • IUPAC Name : (4-Methylsulfonylphenyl)methanethiol
  • Canonical SMILES : CS(=O)(=O)C1=CC=C(C=C1)CS

The biological activity of this compound is primarily attributed to its reactive thiol group. This thiol can form covalent bonds with various proteins and enzymes, leading to modifications that may inhibit their activity. The sulfonyl group enhances the compound's stability and reactivity, allowing it to participate in biochemical pathways effectively.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes. In studies involving derivatives of this compound, significant COX-2 inhibitory activity was observed, with IC50 values ranging from 0.10 to 0.31 µM, demonstrating a high selectivity for COX-2 over COX-1 . This selectivity is beneficial for developing anti-inflammatory agents with fewer side effects associated with non-selective COX inhibitors.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit notable antibacterial properties against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. For instance, certain derivatives demonstrated growth inhibition rates exceeding 85% against MRSA and other pathogenic strains . These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds derived from this structure exhibited significant anti-inflammatory activity in animal models, contributing to the reduction of inflammation markers .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/OrganismInhibition (%)IC50 (µM)
7aAntibacterialMRSA95.76-
7gAntibacterialE. coli90.23-
7iAntibacterialK. pneumoniae88.45-
-COX-2 InhibitionHuman Cells-0.10 – 0.31

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of synthesized compounds based on this compound, researchers observed a significant reduction in paw edema in animal models when treated with these compounds compared to controls. The compounds were administered at varying doses, and the results indicated a dose-dependent response in inflammation reduction .

Properties

CAS No.

93629-02-8

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

(4-methylsulfonylphenyl)methanethiol

InChI

InChI=1S/C8H10O2S2/c1-12(9,10)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3

InChI Key

TXLFZPBGAHXCEI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CS

Origin of Product

United States

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